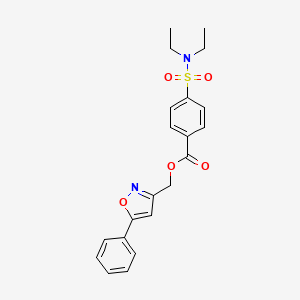

(5-phenylisoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(5-phenylisoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate" is a derivative of the isoxazole class, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves a three-component reaction, as described in the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones. This process includes the reaction of ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine. Additionally, the target compounds can be obtained by reacting 3-phenylisoxazol-5-one with aromatic aldehydes under solvent-free conditions at 105°C. The yields of these products are significantly influenced by the aldehydes used in the reaction .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a phenyl group attached to the isoxazole ring. This structural feature is crucial as it can affect the compound's electronic properties and, consequently, its reactivity and biological activity. The specific arrangement of atoms within the isoxazole ring and the types of substituents attached can lead to a variety of compounds with different properties and potential applications .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for creating more complex molecules with potential therapeutic applications. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This process provides a convenient scaffold for the synthesis of highly functionalized isoxazole derivatives . Additionally, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives involves a reaction with sodium bisulfite followed by chlorination and amination, leading to compounds with marked anticonvulsant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. For example, the introduction of a sulfamoyl group can decrease the activity of benzisoxazole derivatives, while the addition of a halogen atom can increase both activity and neurotoxicity . These properties are critical when considering the pharmacokinetic and pharmacodynamic aspects of drug development.

作用機序

Target of Action

Oxazole derivatives are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Oxazoles are known to be prepared in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Oxazole derivatives are known to have various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.

特性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXBADHWJIGPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)

![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)

![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)